4-chloro-N-octylaniline
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Overview
Description
4-chloro-N-octylaniline is an organic compound with the molecular formula C14H22ClN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a chlorine atom, and the amino group is substituted with an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-octylaniline can be achieved through several methods. One common approach involves the alkylation of 4-chloroaniline with octyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloroaniline and octyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-octylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone imines, while reduction can produce primary amines.
Scientific Research Applications
4-chloro-N-octylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-octylaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Octylaniline: Similar structure but lacks the chlorine atom.
4-chloroaniline: Similar structure but lacks the octyl group.
N-octylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
4-chloro-N-octylaniline is unique due to the presence of both the chlorine atom and the octyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92328-83-1 |
---|---|
Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
4-chloro-N-octylaniline |
InChI |
InChI=1S/C14H22ClN/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,16H,2-7,12H2,1H3 |
InChI Key |
KANKTZGXYAHUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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